Tert-butyl 4-vinylpiperidine-1-carboxylate Tert-butyl 4-vinylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 180307-56-6
VCID: VC20931719
InChI: InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C=C
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol

Tert-butyl 4-vinylpiperidine-1-carboxylate

CAS No.: 180307-56-6

Cat. No.: VC20931719

Molecular Formula: C12H21NO2

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-vinylpiperidine-1-carboxylate - 180307-56-6

CAS No. 180307-56-6
Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
IUPAC Name tert-butyl 4-ethenylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Standard InChI Key LKUCYFONIRHGSQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C=C
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C=C

Chemical Identity and Physical Properties

Tert-butyl 4-vinylpiperidine-1-carboxylate is an organic compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.3 g/mol. It is characterized by a piperidine ring with a vinyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural arrangement provides a balance between reactivity and stability, contributing to its versatility in various chemical applications.
The compound is known by several synonyms in chemical databases and literature, including:

  • N-Boc-4-vinylpiperidine

  • 1-Boc-4-Vinylpiperidine

  • tert-Butyl 4-ethenylpiperidine-1-carboxylate

  • 4-Ethenylpiperidine-1-carboxylic acid tert-butyl ester

  • 4-Vinyl-piperidine-1-carboxylic acid tert-butyl ester

  • 1-Piperidinecarboxylic acid, 4-ethenyl-, 1,1-dimethylethyl ester

Physical and Chemical Characteristics

Table 1: Key Physical and Chemical Properties of Tert-butyl 4-vinylpiperidine-1-carboxylate

PropertyValue
CAS Number180307-56-6
Molecular FormulaC₁₂H₂₁NO₂
Molecular Weight211.3 g/mol
Density1.0±0.1 g/cm³
Boiling Point268.9±29.0 °C at 760 mmHg
Flash Point116.4±24.3 °C
LogP2.71
Polar Surface Area (PSA)29.54
Vapor Pressure0.0±0.6 mmHg at 25°C
Refractive Index1.517
Recommended Storage2-8°C
The compound exhibits moderate lipophilicity with a LogP value of 2.71, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic is beneficial for applications in medicinal chemistry, as it can influence the compound's pharmacokinetic properties in biological systems. The relatively high boiling point (268.9±29.0 °C) indicates significant intermolecular forces, which is typical for compounds of this molecular weight and functional group arrangement .

Chemical Reactivity and Analysis

Tert-butyl 4-vinylpiperidine-1-carboxylate demonstrates diverse chemical reactivity, particularly through its vinyl functional group. The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. The vinyl group serves as a reactive site for additions, polymerizations, and coupling reactions, while the Boc-protected nitrogen provides directionality in synthetic schemes.

Key Reaction Pathways

The compound participates in several important reaction types:

  • Addition reactions at the vinyl group (hydration, hydrohalogenation, epoxidation)

  • Cross-coupling reactions (Heck, Suzuki, Stille)

  • Cycloadditions (Diels-Alder, 1,3-dipolar cycloadditions)

  • Deprotection of the Boc group under acidic conditions

  • Hydrogenation of the vinyl moiety
    These reaction pathways provide synthetic chemists with multiple options for derivatization and incorporation into more complex molecular architectures. The vinyl group's reactivity makes it particularly suitable for polymerization chemistry and material science applications.

Analytical Characterization

The characterization of tert-butyl 4-vinylpiperidine-1-carboxylate typically involves a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis
    Similar compounds such as tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been characterized using these techniques, providing valuable reference data for the analysis of related structures . Spectroscopic analysis confirms the presence of characteristic structural features, including the vinyl group, the piperidine ring, and the tert-butyloxycarbonyl moiety.

Applications in Medicinal Chemistry

Tert-butyl 4-vinylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds with diverse therapeutic applications. Its structural features make it particularly valuable in drug discovery programs focusing on central nervous system (CNS) agents, anti-infective compounds, and other bioactive molecules.

Pharmaceutical Intermediates

The compound has been utilized in the preparation of β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance when used alongside β-lactam antibiotics. The piperidine scaffold is prevalent in numerous pharmaceutical agents, and the vinyl functionality provides a versatile handle for further structural elaboration through various chemical transformations.
Derivatives of tert-butyl 4-vinylpiperidine-1-carboxylate have demonstrated promise as antimicrobial agents, showing significant activity against various pathogens. The compound's utility extends to the synthesis of receptor modulators, enzyme inhibitors, and other biologically active molecules targeting diverse therapeutic areas.
The Boc protecting group serves as a temporary masking agent for the piperidine nitrogen, allowing for selective reactivity at other positions in the molecule. This protection strategy is widely employed in multi-step syntheses of complex pharmaceutical compounds, where control of chemoselectivity is essential.

Applications in Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl 4-vinylpiperidine-1-carboxylate is employed as a versatile building block for constructing more complex molecules. Its value in synthesis stems from the presence of multiple reactive sites and its conformationally constrained structure.

Building Block for Complex Molecules

Applications in Material Science

Recent research has explored the incorporation of tert-butyl 4-vinylpiperidine-1-carboxylate derivatives into polymer matrices to enhance material properties. The vinyl group can participate in radical polymerization reactions, allowing the compound to serve as a monomer or co-monomer in the synthesis of functional polymers.

Polymer Chemistry

When incorporated into polymer systems, the piperidine moiety can influence several material properties:

  • Thermal stability

  • Chemical resistance

  • Mechanical strength

  • Surface characteristics

  • Optical properties These modified polymers may find applications in coatings, adhesives, drug delivery systems, and other specialized materials. The incorporation of nitrogen-containing heterocycles into polymer backbones can impart stimuli-responsive behavior, such as pH sensitivity, which is valuable for smart material applications.

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